molecular formula C21H20O5 B4913536 ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 307547-36-0

ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B4913536
CAS No.: 307547-36-0
M. Wt: 352.4 g/mol
InChI Key: URYNTSKYXJTSLF-UHFFFAOYSA-N
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Description

Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin derivative featuring a 2H-chromen-2-one core substituted with a methyl group at position 8, a phenyl group at position 4, and an ethyl propanoate ester linked via an ether oxygen at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This article compares this compound with structurally analogous coumarin derivatives, focusing on substituent effects, synthesis, and inferred bioactivity.

Properties

IUPAC Name

ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-18-11-10-16-17(15-8-6-5-7-9-15)12-19(22)26-20(16)13(18)2/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYNTSKYXJTSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155752
Record name Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307547-36-0
Record name Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307547-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-ol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate serves as a versatile building block in organic synthesis. Its unique chromenone structure allows for the creation of more complex molecules through various chemical reactions such as:

  • Etherification : Used to form ether linkages.
  • Substitution Reactions : Both electrophilic and nucleophilic substitutions can occur on the phenyl and ethyl groups.

Case Study: Synthesis of Novel Coumarin Derivatives

Recent studies have utilized this compound to synthesize novel coumarin derivatives that exhibit enhanced biological activities, showcasing its importance in developing new chemical entities for pharmaceutical applications .

The compound has been investigated for its potential biological activities, including:

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially through inhibition of bacterial DNA gyrase .

Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Anticancer Potential
Preliminary research suggests that it may induce apoptosis in cancer cells, indicating its potential as an anticancer agent .

Pharmaceutical Applications

Due to its diverse biological activities, this compound is being explored for therapeutic applications in treating conditions such as:

  • Infections (due to antimicrobial properties)
  • Inflammatory diseases
  • Various types of cancer

Case Study: Development of Anticancer Agents

A recent study highlighted the synthesis of derivatives from this compound that showed promising results in preclinical trials for cancer treatment .

Industrial Applications

In addition to its pharmaceutical potential, this compound is being evaluated for use in:

Material Science
Its unique properties may lead to applications in the development of new materials, particularly those requiring specific chemical functionalities.

Agricultural Chemicals
Research is ongoing into its effectiveness as a pesticide or herbicide due to its biological activity against certain pathogens and pests.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Effects/Properties References
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate (Target) 8-methyl, 4-phenyl, 7-ethoxypropanoate Ester C₃₀H₂₆O₅ Enhanced π-π stacking; lipophilicity
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 6-ethyl, 4-methyl Ester C₁₇H₂₀O₅ Increased flexibility; reduced steric bulk
Ethyl 2-[(4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy]propanoate 4-(3-nitrophenyl) Ester, nitro C₁₉H₁₅NO₇ Electron-withdrawing; enhanced reactivity
2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-ethyl, 8-methyl Carboxylic acid C₁₆H₁₆O₅ Higher polarity; ionizable at physiological pH
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate 3-phenyl Ester C₂₀H₁₈O₅ Altered molecular shape; steric effects
Key Observations:

Substituent Position and Electronic Effects: The 4-phenyl group in the target compound facilitates π-π interactions, as seen in analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, where π-stacking stabilizes the crystal lattice . Methoxy groups (e.g., in ) act as electron donors, increasing electron density on the coumarin ring, which may enhance antioxidant activity .

Steric and Solubility Considerations: The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative (), favoring membrane permeability .

Biological Activity

Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromene derivatives. Its unique structure and functional groups impart various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₆O₅, with a molecular weight of approximately 320.33 g/mol. The compound features a chromenone moiety, which is known for its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₆O₅
Molecular Weight320.33 g/mol
Chromenone MoietyPresent
Functional GroupsEthyl ester

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies indicate that compounds with chromenone structures can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases linked to oxidative stress.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This property suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cells. Mechanistically, it interacts with specific receptors and enzymes involved in cell proliferation and survival pathways. For instance, the compound has been found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

Case Studies

  • Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF7 breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
  • Inflammation Models : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory potential .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in oxidative stress and inflammation.
  • Receptor Binding : It binds to specific receptors on cancer cells that regulate apoptosis and cell proliferation.
  • Gene Expression Modulation : The compound alters the expression levels of genes associated with inflammation and cancer progression.

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate?

Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 7-hydroxy-4-phenylcoumarin and ethyl 2-bromopropanoate. Key conditions include:

  • Base: Potassium carbonate (K₂CO₃) in anhydrous acetone or ethanol .
  • Reaction Setup: Reflux for 6–12 hours under inert atmosphere to prevent oxidation of the coumarin core .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) for ≥95% purity .
    Data Note: Yield optimization studies suggest 60–75% efficiency under these conditions, with impurities arising from incomplete substitution or ester hydrolysis .

How can researchers validate the structural integrity and purity of this compound post-synthesis?

Level: Basic
Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm the presence of the methyl group (δ ~2.4 ppm, singlet) and ester carbonyl (δ ~170 ppm) .
    • IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (chromenone C=O) .
  • Chromatography: HPLC (C18 column, acetonitrile/water) with retention time matching a reference standard .
  • Elemental Analysis: Deviation <0.3% from theoretical C, H, O values .

What in vitro models are most suitable for evaluating its anti-inflammatory activity, and how should assays be designed?

Level: Advanced
Methodological Answer:

  • Cell Models: LPS-stimulated RAW 264.7 macrophages or human PBMCs to measure cytokine suppression (e.g., IL-6, TNF-α) .
  • Assay Design:
    • Dose Range: 1–100 µM, with dexamethasone (10 µM) as a positive control .
    • Time Course: 24-hour exposure to assess acute toxicity vs. efficacy .
  • Mechanistic Probes: Include Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) to confirm target engagement .

How do substituent modifications (e.g., halogenation, methoxy groups) influence the compound’s biological activity?

Level: Advanced
Methodological Answer:
Comparative studies of derivatives reveal:

  • Halogenation (Cl, F): Enhances cytotoxicity (e.g., IC₅₀ reduced by 40% in MCF-7 cells) but may reduce solubility .
  • Methoxy Groups: Increase antioxidant capacity (e.g., DPPH radical scavenging EC₅₀: 28 µM vs. 45 µM for parent compound) but lower anti-inflammatory potency .
  • Ester vs. Carboxylic Acid: Hydrolysis to the free acid improves aqueous solubility but reduces membrane permeability in cell-based assays .
    Design Strategy: Use QSAR models to prioritize substituents at the 4-phenyl and 7-oxy positions for target-specific optimization .

How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Level: Advanced
Methodological Answer:

  • Variables to Control:
    • Cell Line Variability: Test panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., higher activity in breast vs. lung cancer lines) .
    • Assay Conditions: Standardize incubation time (48–72 hours), serum content (5–10% FBS), and MTT vs. resazurin protocols .
  • Mechanistic Follow-Up:
    • Perform cell-cycle analysis (flow cytometry) and apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
    • Check ATP levels to rule out false positives from metabolic inhibition .

What computational tools are effective for predicting the compound’s binding affinity to kinase targets?

Level: Advanced
Methodological Answer:

  • Docking Software: AutoDock Vina or Schrödinger Maestro for kinases (e.g., CDK2, EGFR) using PDB structures (e.g., 1HCL for CDK2) .
  • MD Simulations: GROMACS for 100 ns trajectories to assess stability of the chromenone core in the ATP-binding pocket .
  • Validation: Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

How can researchers leverage this compound for developing biodegradable polymers?

Level: Advanced
Methodological Answer:

  • Polymer Design: Incorporate the chromenone moiety as a UV-stabilizing side chain in polyesters via ring-opening polymerization .
  • Characterization:
    • TGA/DSC: Assess thermal stability (decomposition >250°C) and glass transition temperature (Tg) .
    • Hydrolysis Studies: Monitor mass loss in PBS (pH 7.4) over 30 days to evaluate biodegradability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate

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